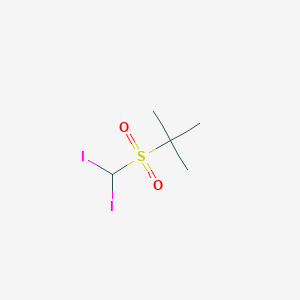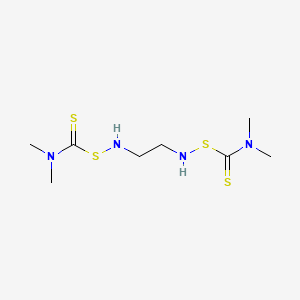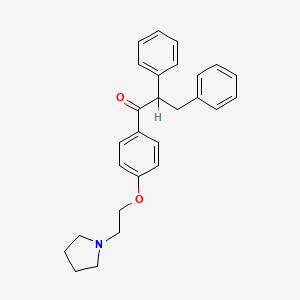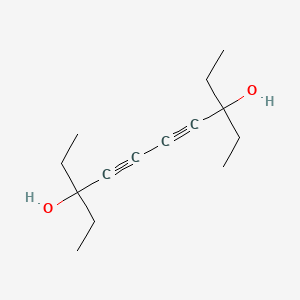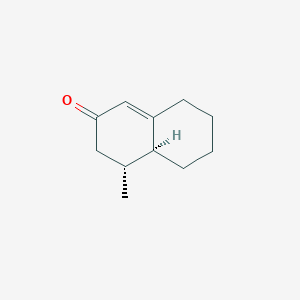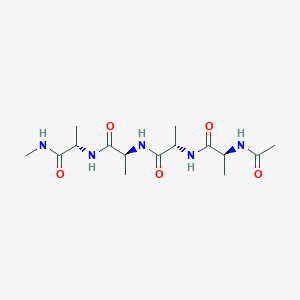
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound It is composed of a sequence of alanine residues with an acetyl group at the N-terminus and a methyl group at the C-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.
化学反応の分析
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N-terminal acetyl group and the C-terminal methyl group.
Substitution: The amino groups in the peptide can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions include the individual amino acids resulting from hydrolysis and modified peptides resulting from oxidation or reduction.
科学的研究の応用
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials and as a building block for more complex peptides.
作用機序
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: This compound has a similar structure but includes an additional alanine residue and a methyl ester group.
N-Acetyl-L-prolyl-L-phenylalanine methyl ester: This compound contains different amino acids, proline, and phenylalanine, and has a methyl ester group.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of both an acetyl group at the N-terminus and a methyl group at the C-terminus. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
34023-12-6 |
|---|---|
分子式 |
C15H27N5O5 |
分子量 |
357.41 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C15H27N5O5/c1-7(12(22)16-6)18-14(24)9(3)20-15(25)10(4)19-13(23)8(2)17-11(5)21/h7-10H,1-6H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,25)/t7-,8-,9-,10-/m0/s1 |
InChIキー |
QFZHILUGNZGQEN-XKNYDFJKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



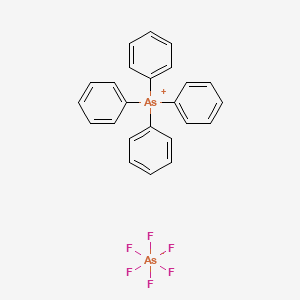
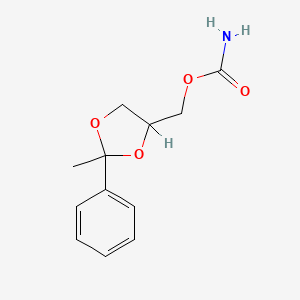

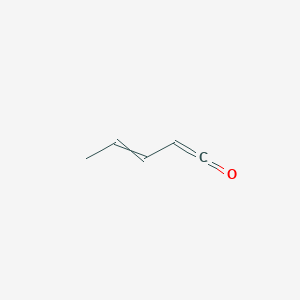
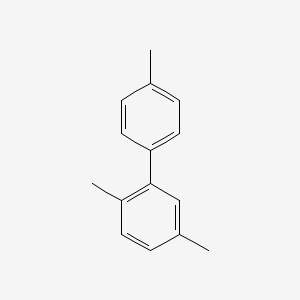

![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
